2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetonitrile
Overview
Description
The compound is a derivative of pyrazole, which is a basic aromatic ring. It also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography .Chemical Reactions Analysis
Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions . They can react with aryl halides or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to those of other boronic esters and pyrazole derivatives .Scientific Research Applications
Synthesis and Characterization
- Studies have shown the use of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetonitrile in the synthesis and characterization of various organic compounds. For instance, Liao et al. (2022) demonstrated its application in synthesizing and characterizing compounds using spectroscopies like FT-IR, NMR, and MS, and X-ray diffraction, indicating its role as a raw substitute material (Liao et al., 2022).
- Similarly, Yang et al. (2021) utilized this compound in the synthesis of organic intermediates, confirming the structures through various spectroscopic techniques and X-ray diffraction. Their work highlights the compound's importance in creating structures with both pyrazole heterocycle and borate functional groups (Yang et al., 2021).
Antioxidant Activity
- Another application is in the field of antioxidants. El-Mekabaty (2015) used a derivative of this compound as a key intermediate in synthesizing new heterocycles with antioxidant properties, some of which showed activity comparable to ascorbic acid (El-Mekabaty, 2015).
Molecular Structure and Conformational Studies
- The compound has been instrumental in understanding molecular structures and conformations. Wu et al. (2021) used Density Functional Theory (DFT) to calculate the molecular structures of related compounds, finding consistency with X-ray diffraction results. This indicates its utility in molecular structure and conformational studies (Wu et al., 2021).
Reaction Mechanisms
- Kuznetsov et al. (2001) explored the reaction of similar dioxaborolanes with acetonitrile, leading to the formation of oxazolines. This study sheds light on the reaction mechanisms involving compounds like 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetonitrile and their derivatives (Kuznetsov et al., 2001).
Synthesis of Biologically Active Compounds
- This compound has been used in the synthesis of biologically active compounds. For example, Kong et al. (2016) synthesized a compound that is an important intermediate in producing biologically active substances like crizotinib (Kong et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BN3O2/c1-10(2)11(3,4)17-12(16-10)9-7-14-15(8-9)6-5-13/h7-8H,6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHVFQPLKQHEQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901145371 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901145371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetonitrile | |
CAS RN |
1093307-35-7 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1093307-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901145371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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